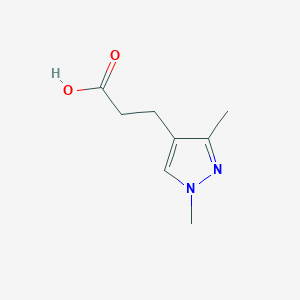

3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

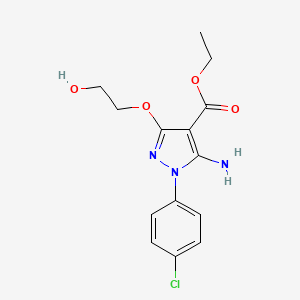

“3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2/c1-6-7(3-4-8(11)12)5-10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Biological Activity

Pyrazole derivatives, including 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, are known for their widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These protocols facilitate the annelation of different heterocyclic nuclei with pyrazoles, expanding the categories of heterocyclic systems with potential bioactive properties (Dar & Shamsuzzaman, 2015).

Heterocyclic Scaffold Importance

The structural importance of heterocyclic scaffolds, such as those derived from this compound, is highlighted in their extensive use in pharmaceuticals and drug-candidate molecules. Tetrahydrobenzo[b]pyrans, synthesized using organocatalysts in a three-component cyclocondensation process, showcase the application potential of these compounds in organic chemistry and pharmacology. This method underscores the significance of green chemistry principles by employing water and water-ethanol systems as solvents and highlights the recyclability of organocatalysts (Kiyani, 2018).

Therapeutic Applications

Pyrazoline derivatives, including those related to this compound, have shown significant therapeutic potential. These compounds have been synthesized to exhibit a high biological effect, particularly in anticancer activities. The review of patent literature on pyrazoline derivatives from 2000 to 2021 provides insights into their introduction, general methods, synthetic schemes, and biological effects, pointing towards their enormous scope of interest for researchers in discovering new anticancer agents (Ray et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that pyrazole-bearing compounds, which this molecule belongs to, have diverse pharmacological effects

Biochemical Pathways

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities , suggesting that they may interact with biochemical pathways related to these diseases. More research is needed to confirm this and identify other affected pathways.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the known activities of similar pyrazole-bearing compounds , it is possible that this compound may have antileishmanial and antimalarial effects.

Propriétés

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-7(3-4-8(11)12)5-10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOMJMNYQSUZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)

![N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2758074.png)

![N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2758078.png)

![N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2758083.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2758091.png)